4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
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Description
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (4-CMP) is an organic compound with a molecular formula of C8H7ClN2O. It is a member of the pyrrolo[3,2-c]pyridine family and is used in the synthesis of various compounds and materials. 4-CMP is a versatile compound that has a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science. It is also used as a building block for the synthesis of other compounds.
Scientific Research Applications
Regioselectivity in Reactions
- Regioselectivity in Polyfunctionalised Pyrroles : The compound demonstrates interesting regioselectivity behaviors. For instance, 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, a related polyfunctionalised pyrrole, reacts with secondary amines, leading to methylene-substituted pyrroles, and its N-alkyl derivatives undergo substitution of the chloro group to yield substituted pyrroles (Zaytsev et al., 2005).
Interaction Studies
- Interaction with Glycine Esters : Studies have been conducted on the reaction of related compounds like 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products. This highlights the compound's utility in synthesizing biologically relevant derivatives (Zinchenko et al., 2018).
Synthetic Applications
- Sonogashira-Type Reactions : In synthetic chemistry, related compounds like 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions, demonstrating the compound's potential in synthesizing complex molecules (Vilkauskaitė et al., 2011).
- Hydrogen-Bonded Assembly Studies : Studies on derivatives such as pyrazolo[3,4-b]pyridine have shown the compound's ability to form various hydrogen-bonded assemblies, indicating its potential in crystallography and molecular design (Quiroga et al., 2012).
Magnetic and Electronic Properties
- Single Molecule Magnets : There's research on the use of related compounds like 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions. This has led to the creation of barrel-like clusters with magnetic properties, showcasing its application in magnetic material research (Giannopoulos et al., 2014).
Synthesis of Heterocycles
- Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : The compound's derivatives have been used in the synthesis of various heterocyclic structures, demonstrating its role in organic synthesis and drug design (El-Nabi, 2004).
properties
IUPAC Name |
4-chloro-1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)8-7(12)2-3-11-9(8)10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRPVCXXGYLMEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541119 |
Source
|
Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
CAS RN |
97989-41-8 |
Source
|
Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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